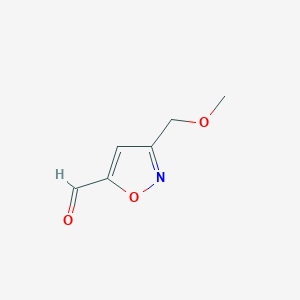![molecular formula C17H13N7O4 B2968012 2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396635-91-8](/img/structure/B2968012.png)
2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide” is a heterocyclic compound . It belongs to the class of oxazol-5(4H)-ones . These compounds play a significant role in the fields of organic synthesis and drug development .
Synthesis Analysis
The synthesis of oxazol-5(4H)-ones involves the condensation of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with benzaldehyde/4-fluorobenzaldehyde in acetic anhydride and in the presence of sodium acetate . The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yields the corresponding 1,2,4-triazin-6(5H)-ones .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis .Chemical Reactions Analysis
The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates or multi-step reactions . A concise synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive has been reported .Physical And Chemical Properties Analysis
The compound has a melting point of 241–243 °C . Its molecular formula is CHNO, with an average mass of 327.288 Da and a monoisotopic mass of 327.074280 Da .Aplicaciones Científicas De Investigación
Synthetic Utilization in Continuous Flow Reactor
One of the related studies focuses on the synthesis of 5-substituted-1H-tetrazoles utilizing hydrazoic acid (HN3) in a safe and reliable continuous flow reactor. This methodology emphasizes the efficient synthesis of tetrazole derivatives under high temperature and pressure conditions, yielding products in excellent yields and demonstrating scalability. Such a process could potentially be applied to the synthesis or derivatization of compounds similar to the one of interest, underlining the importance of continuous flow chemistry in enhancing reaction safety and efficiency (Gutmann et al., 2012).
Antimicrobial Evaluation and Docking Studies
Another study involves the synthesis and characterization of tetrazole-thiophene-carboxamides, evaluating their antimicrobial properties and conducting docking studies. This research exemplifies the exploration of tetrazole derivatives for potential antimicrobial applications, highlighting the relevance of structural modifications in enhancing biological activity. The methodologies and findings from such studies could provide insights into how modifications on the tetrazole moiety and related structures could influence the antimicrobial efficacy and binding properties of compounds like 2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide (Talupur et al., 2021).
Exploration in Antitumor Agents
Research into antitumor imidazotetrazines outlines the synthesis and chemistry of novel compounds demonstrating broad-spectrum antitumor activity. Such studies are crucial in the development of new antitumor agents, where the structural features of tetrazole and imidazole derivatives play significant roles in their biological activities. This research can offer valuable context for assessing the potential antitumor applications of the compound and related derivatives (Stevens et al., 1984).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O4/c18-15(26)16-20-22-24(21-16)11-7-5-10(6-8-11)19-14(25)9-23-12-3-1-2-4-13(12)28-17(23)27/h1-8H,9H2,(H2,18,26)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEDRBRUFYFRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

![N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2967936.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967938.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)



![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)

